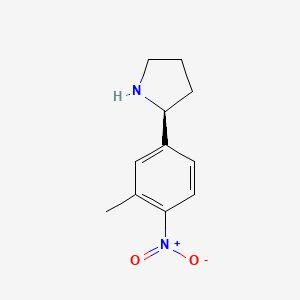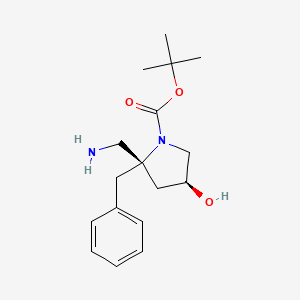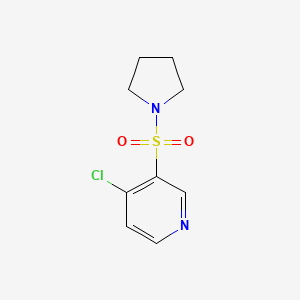![molecular formula C9H9N3O2 B12935626 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/no-structure.png)
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that is part of the pyrrolopyrazine family. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Métodos De Preparación
The synthesis of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods often involve similar steps but are optimized for larger scale synthesis.
Análisis De Reacciones Químicas
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as a kinase inhibitor, making it a candidate for drug development targeting cancer and other diseases.
Industry: Its derivatives are used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolopyrazine derivatives like pyrrolo[1,2-a]pyrazine and pyrrolo[3,4-b]pyrazine. These compounds share the pyrrole-pyrazine scaffold but differ in the position of nitrogen atoms and substituents. 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly in kinase inhibition .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-4-5(2)12-8-7(11-4)6(3-10-8)9(13)14/h3H,1-2H3,(H,10,12)(H,13,14) |
Clave InChI |
JDTSFGAEXBFYHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=CN2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)





![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)
